2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC10215266
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
| Standard InChI Key | RIYZZVFPXDQDPM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Introduction
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. It features a chromene core structure with multiple functional groups, including two amino groups at the 2 and 7 positions, a methoxy group attached to the phenyl ring at the 4 position, and a carbonitrile group at the 3 position of the chromene ring. This arrangement of substituents contributes to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multicomponent reactions or stepwise synthesis strategies. These methods allow for efficient construction of the compound while maintaining high yields and purity.
Biological Activities
Compounds similar to 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile have shown significant biological activities, including anti-inflammatory effects. The methoxy group in this compound is known to increase solubility, which can enhance its bioavailability and efficacy in biological systems.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | Contains methoxy group | Anti-inflammatory effects | Methoxy increases solubility |
| 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | Lacks methoxy group | Anticancer properties | Simpler structure |
| 2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile | Contains fluorine substituent | Anticancer properties | Fluorine enhances lipophilicity |
| 2,7-Diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile | Contains methyl group | Various biological activities | Methyl group affects lipophilicity |
Each compound exhibits distinct biological activities and chemical properties due to variations in their substituents, making them valuable for different research applications.
Potential Applications
Given its structural features, 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs. Further research is needed to fully explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume